molecular formula C20H22IN3O4 B11562892 4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11562892
M. Wt: 495.3 g/mol
InChI Key: YMVXLJFUNIUMOM-WSDLNYQXSA-N
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Description

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group linked to a benzylidene moiety, along with an iodo-substituted phenyl group and a butanamide backbone. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-iodo-2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group.

    Substitution: The iodo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the iodo group.

Scientific Research Applications

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydrazone group can participate in redox reactions, while the iodo group may facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(2E)-2-[4-(Benzyloxy)-3,5-dimethoxybenzylidene]hydrazino}benzoic acid
  • 2-{[(2E)-2-(2,5-Dimethoxybenzylidene)hydrazinoacetyl]amino}-N-(4-methylphenyl)benzamide
  • 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Uniqueness

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activity. The combination of the hydrazone and butanamide moieties also contributes to its unique chemical and physical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22IN3O4

Molecular Weight

495.3 g/mol

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C20H22IN3O4/c1-13-10-15(21)4-6-17(13)23-19(25)8-9-20(26)24-22-12-14-11-16(27-2)5-7-18(14)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

YMVXLJFUNIUMOM-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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